3-(Naphthalen-1-yl)phenol
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Overview
Description
3-(Naphthalen-1-yl)phenol is an organic compound that belongs to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is notable for its unique structure, where a phenol group is attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)phenol typically involves the reaction of naphthalene derivatives with phenol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 3-(Naphthalen-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
3-(Naphthalen-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(Naphthalen-1-yl)ethanol: Similar in structure but with an ethanol group instead of a phenol group.
2-(Naphthalen-1-yl)phenol: Another phenol derivative with the phenol group attached at a different position on the naphthalene ring.
Naphthalene-1,4-diol: A dihydroxy derivative of naphthalene.
Uniqueness: 3-(Naphthalen-1-yl)phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenol group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-naphthalen-1-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZDWVIWDAFDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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